12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione
Description
Nyssoside is a natural glycoside compound primarily found in plants of the family Nyssaceae. It consists of a glycoside group and a sugar molecule, featuring a benzene ring and a pyran ring in its chemical structure. Nyssoside is known for its bitter taste and slightly acidic nature. This compound has garnered attention due to its diverse applications in the medical field, including its antibacterial, anti-inflammatory, and antioxidant properties .
Properties
IUPAC Name |
12-methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBCRZZTWJVLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nyssoside is typically extracted from plants of the Nyssaceae family. The preparation process involves several steps:
Collection and Crushing: Leaves, stems, or roots of the plant are collected and crushed.
Extraction: The crushed plant material is subjected to extraction using suitable solvents such as alcohols or water.
Filtration and Concentration: The extract is filtered and concentrated to obtain a solution containing Nyssoside.
Purification: The pure Nyssoside product is obtained through crystallization or purification processes.
Chemical Reactions Analysis
Nyssoside undergoes various chemical reactions, including:
Scientific Research Applications
Nyssoside has a wide range of scientific research applications:
Mechanism of Action
Nyssoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Nyssoside scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Antibacterial Activity: Nyssoside inhibits the growth of pathogenic bacteria by disrupting their cellular processes and structures.
Anti-inflammatory Activity: Nyssoside inhibits the production of prostaglandins and other inflammatory mediators, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
Nyssoside is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Ellagic Acid: Like Nyssoside, ellagic acid exhibits antioxidant and antibacterial properties.
Quercetin: Quercetin is another flavonoid with antioxidant and anti-inflammatory properties.
Rutin: Rutin shares some similarities with Nyssoside in terms of its glycoside structure and biological activities.
Biological Activity
The compound 12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione is a complex organic molecule with significant potential in the field of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 738.90 g/mol. The structure features multiple hydroxyl groups and a unique pentacyclic framework that contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C38H58O14 |
| Molecular Weight | 738.90 g/mol |
| Topological Polar Surface Area (TPSA) | 200.00 Ų |
| XlogP | 0.80 |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby mitigating oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest efficacy against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
Therapeutic Applications
The compound's diverse biological activities suggest potential applications in:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells has been documented in vitro.
- Neuroprotection : Studies indicate protective effects against neurodegenerative disorders due to its antioxidant properties.
- Metabolic Disorders : Potential benefits in managing diabetes through modulation of glucose metabolism.
In Vitro Studies
- Antioxidant Capacity : A study assessed the antioxidant potential using DPPH and ABTS assays, showing significant free radical scavenging activity compared to standard antioxidants.
- Antimicrobial Efficacy : Testing against Staphylococcus aureus and Candida albicans revealed minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.
In Vivo Studies
- Cancer Models : In murine models of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.
- Neuroprotective Effects : Animal studies demonstrated that the compound could prevent cognitive decline in models of Alzheimer's disease by reducing amyloid plaque formation.
Clinical Trials
Currently, there are no published clinical trials specifically focusing on this compound; however, ongoing research aims to explore its safety and efficacy in human subjects for various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
